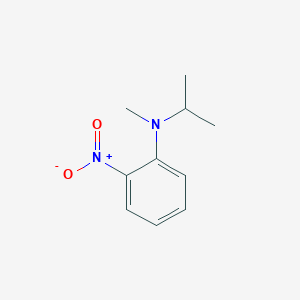
3,8-Di(thiophen-2-yl)-1,10-phenanthroline
Übersicht
Beschreibung
“3,8-Di(thiophen-2-yl)-1,10-phenanthroline” is a chemical compound with the molecular formula C20H12N2S2 . It’s used in functional materials research .
Molecular Structure Analysis
The molecular weight of “3,8-Di(thiophen-2-yl)-1,10-phenanthroline” is 344.45268 . The InChI code is 1S/C20H12N2S2/c1-3-17 (23-7-1)15-9-13-5-6-14-10-16 (18-4-2-8-24-18)12-22-20 (14)19 (13)21-11-15/h1-12H .
Physical And Chemical Properties Analysis
The exact mass of “3,8-Di(thiophen-2-yl)-1,10-phenanthroline” is 344.04419074 g/mol . The topological polar surface area is 82.3 Ų .
Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Spectral Properties
Research has explored the synthesis and characterization of transition metal complexes with 3,8-di(thiophen-2-yl)-1,10-phenanthroline ligands, demonstrating variations in molecular configurations and spectral properties. These studies reveal the potential of such complexes in fluorescence applications, highlighted by the strong emission of zinc(II) complexes due to their full d10 electronic configuration (Hu et al., 2010).
Electropolymerization and Semiconductor Applications
Another study details the synthesis of ruthenium(II) complexes containing substituted 1,10-phenanthroline ligands, including 3,8-di(thiophen-2-yl)-1,10-phenanthroline. The electropolymerization of these complexes demonstrates their utility in forming oligothiophene semiconductor polymers, indicating potential applications in electronic devices (Huang et al., 2009).
Ion Sensing Phenomena
Research into conjugated oligomers containing 1,10-phenanthroline and oligo-alkylthiophene has shown significant ion-sensing properties. These oligomers exhibit high thermal stability and varied color responses to different metal ions, suggesting applications in ion detection and sensor technology (Wu et al., 2008).
Fluorescent Chemosensors for Zn2+
A specific 1,10-phenanthroline derivative has been synthesized for the enhancement of fluorescence emission upon Zn2+ complexation, showing potential for applications in living systems studies due to its high selectivity and low detection limit for Zn2+ (Zhang et al., 2012).
Configurational and Anionic Effects in Metal Complexes
Studies on the configurational and anionic effects in cadmium(II) and zinc(II) complexes with 3,8-dithiophen and 3,8-di-3-methylthiophen substituted 1,10-phenanthroline ligands offer insights into the influence of substituents and anions on molecular architecture, contributing to the understanding of molecular design in coordination chemistry (Hu et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,8-dithiophen-2-yl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2S2/c1-3-17(23-7-1)15-9-13-5-6-14-10-16(18-4-2-8-24-18)12-22-20(14)19(13)21-11-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXODWQOXSIVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743575 | |
| Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |
CAS RN |
753491-32-6 | |
| Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




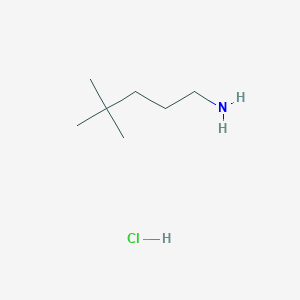
![4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride](/img/structure/B1454716.png)

![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)
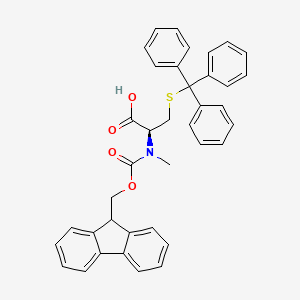

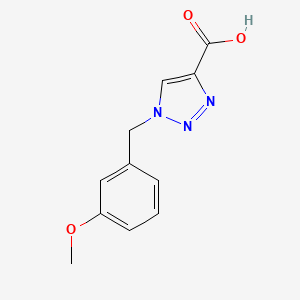



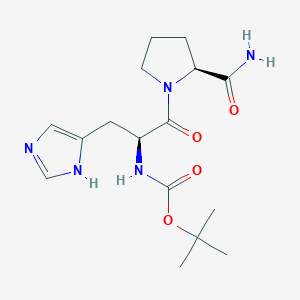
![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)
